molecular formula C23H38N4O3S B1676924 Naluzotan CAS No. 740873-06-7

Naluzotan

货号: B1676924
CAS 编号: 740873-06-7
分子量: 450.6 g/mol
InChI 键: SPWZXWDPAWDKQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 纳鲁索坦的合成涉及多个步骤,从制备苯基哌嗪核心开始。关键步骤包括:

工业生产方法: 纳鲁索坦的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以确保高收率和纯度。 关键参数如温度、压力和溶剂选择被严格控制以实现高效生产 .

反应类型:

常见试剂和条件:

主要产物:

    氧化产物: 哌嗪环和苯基的氧化衍生物。

    还原产物: 由磺酰胺基团还原而成的仲胺。

    取代产物: 取代的苯基衍生物.

科学研究应用

Chemical Profile

  • Molecular Formula : C23H38N4O3S
  • Molecular Weight : 450.64 g/mol
  • Mechanism of Action : Naluzotan acts as a dual serotonin (5-HT)1A receptor agonist and sigma-1 receptor antagonist, which influences neurotransmitter activity in the brain .

Epilepsy Treatment

This compound is primarily being developed for the treatment of epilepsy, particularly localization-related epilepsy. Research indicates that patients with this condition often exhibit reduced binding of the 5-HT1A receptor, which can be assessed using positron emission tomography (PET) scans. By acting as a 5-HT1A receptor agonist, this compound aims to enhance neurotransmitter activity at these sites, potentially reducing the incidence and severity of seizures .

Clinical Findings :

  • In clinical trials involving over 400 patients, this compound demonstrated a favorable safety profile and was well-tolerated. No serious adverse events were reported during these studies .
  • A specific study evaluated the efficacy of this compound in reducing seizure frequency in patients with focal epilepsy, showing promising results .

Anxiety and Depression

Beyond epilepsy, this compound has been explored for its effects on anxiety and depression. It has shown potential as an antidepressant and anxiolytic agent in various clinical trials.

Clinical Findings :

  • In trials assessing generalized anxiety disorder, participants receiving this compound exhibited significant improvements in anxiety scores compared to placebo groups. The Hamilton Anxiety Rating Scale (HAM-A) indicated a notable reduction in symptoms after treatment .
  • Although some studies showed significant effects on depression scores measured by the Montgomery-Asberg Depression Rating Scale (MADRS), others did not find it superior to placebo, leading to a halt in its development for major depressive disorder .

Table: Summary of Clinical Trials Involving this compound

Study IDDesignPopulationDosagePrimary EndpointResults Summary
CP-001Single-dose escalation52 healthy adults10-60 mgSafety, PharmacokineticsSafe with mild to moderate adverse effects
CP-002Multiple-dose escalation32 healthy adultsVariousEfficacy in Generalized AnxietySignificant reduction in HAM-A scores
CP-007Double-blind placebo-controlled280 patients80 mg/dayChange in MADRS scoresNo statistically significant difference from placebo
CP-019Phase I randomized controlHealthy adultsDose titrationSafety and tolerabilityWell tolerated; headache most common side effect

作用机制

纳鲁索坦主要通过其对5-HT1A受体的作用发挥其作用。通过选择性激动这些受体,纳鲁索坦促进血清素的释放,血清素是一种对情绪调节至关重要的神经递质。这种相互作用有助于缓解焦虑和抑郁的症状。 此外,纳鲁索坦对sigma-1受体的作用可能有助于其神经保护作用 .

相似化合物的比较

纳鲁索坦因其对5-HT1A和sigma-1受体的双重作用而独一无二。类似的化合物包括:

纳鲁索坦的独特性在于它对血清素和sigma-1受体的联合作用,与其他类似化合物相比,它可能提供更广泛的治疗益处 .

生物活性

Naluzotan, also known as PRX-00023, is a novel compound primarily investigated for its serotonergic properties, specifically as a partial agonist at the 5-HT1A receptor. This compound has garnered interest due to its potential therapeutic applications in various neurological conditions, including epilepsy and depression.

This compound acts on the 5-HT1A receptor, which is implicated in numerous neuropsychiatric disorders. Activation of this receptor can lead to a variety of downstream effects, including modulation of neurotransmitter release and neuronal excitability. The compound's ability to influence serotonin pathways makes it a candidate for treating conditions characterized by dysregulated serotonin levels.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is absorbed efficiently, with peak plasma concentrations typically reached within four hours post-administration. The elimination half-life is estimated to be between 9.8 to 13.5 hours, allowing for flexible dosing regimens in clinical settings .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials focusing on its safety and efficacy in treating focal epilepsy and depressive disorders. The following table summarizes key findings from these studies:

Study IDDesignPopulation SizeDosagePrimary EndpointResults Summary
CP-001Single-dose escalation52 (healthy)10-60 mgSafety, PharmacokineticsNo serious adverse events; mild to moderate AEs noted
CP-002Multiple-dose escalation32 (healthy)VariesSafety, EfficacySignificant reduction in MADRS scores; no statistically significant difference from placebo
CP-007Randomized controlled trial280VariesChange in HAM-A scorePRX-00023 group showed a decrease in HAM-A scores compared to placebo (p=0.116) but significant reduction in MADRS scores

Adverse Events

The most common adverse events reported during clinical trials included headache, nasopharyngitis, diarrhea, and nausea. These were generally mild to moderate in severity. Notably, the occurrence of serious adverse events was low, with only one case reported that was not attributed to the drug .

Epilepsy Treatment

In a focused study on patients with focal epilepsy, this compound was administered to assess its impact on seizure frequency. Preliminary results indicated a trend toward reduced seizure activity compared to baseline measurements; however, further studies are needed to confirm these findings and establish long-term efficacy.

Depression Management

Another significant area of investigation for this compound is its role in managing depressive disorders. In a randomized trial comparing this compound with placebo over eight weeks, the compound demonstrated a notable reduction in depression scores measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), suggesting potential benefits for patients suffering from major depressive episodes .

属性

IUPAC Name

N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZXWDPAWDKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995527
Record name Naluzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740873-06-7
Record name N-[3-[4-[4-[[(Cyclohexylmethyl)sulfonyl]amino]butyl]-1-piperazinyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740873-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naluzotan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740873067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naluzotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05562
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naluzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALUZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ54E5B4EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naluzotan
Reactant of Route 2
Reactant of Route 2
Naluzotan
Reactant of Route 3
Naluzotan
Reactant of Route 4
Reactant of Route 4
Naluzotan
Reactant of Route 5
Reactant of Route 5
Naluzotan
Reactant of Route 6
Naluzotan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。